2-(2-Morpholinoethoxy)benzaldehyde oxalate
Overview
Description
2-(2-Morpholinoethoxy)benzaldehyde oxalate is a chemical compound with the molecular formula C15H19NO7 and a molecular weight of 325.31 g/mol . It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals . The compound is characterized by its morpholine ring, which is a six-membered ring containing one nitrogen atom and one oxygen atom, and its benzaldehyde group, which is an aromatic aldehyde .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Morpholinoethoxy)benzaldehyde oxalate typically involves the reaction of 2-(2-Morpholinoethoxy)benzaldehyde with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt . The general reaction scheme can be represented as follows:
[ \text{2-(2-Morpholinoethoxy)benzaldehyde} + \text{Oxalic Acid} \rightarrow \text{this compound} ]
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(2-Morpholinoethoxy)benzaldehyde oxalate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of 2-(2-Morpholinoethoxy)benzoic acid.
Reduction: Formation of 2-(2-Morpholinoethoxy)benzyl alcohol.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
2-(2-Morpholinoethoxy)benzaldehyde oxalate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-Morpholinoethoxy)benzaldehyde oxalate is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects . Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2-(2-Morpholinoethoxy)benzaldehyde: The parent compound without the oxalate group.
2-(2-Piperidinoethoxy)benzaldehyde: A similar compound with a piperidine ring instead of a morpholine ring.
2-(2-Morpholinoethoxy)benzoic acid: The oxidized form of 2-(2-Morpholinoethoxy)benzaldehyde.
Uniqueness
2-(2-Morpholinoethoxy)benzaldehyde oxalate is unique due to its combination of a morpholine ring and an oxalate group, which imparts specific chemical and physical properties. This combination makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-(2-morpholin-4-ylethoxy)benzaldehyde;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.C2H2O4/c15-11-12-3-1-2-4-13(12)17-10-7-14-5-8-16-9-6-14;3-1(4)2(5)6/h1-4,11H,5-10H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUIXCSWIOXMRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC=C2C=O.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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